2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL
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Overview
Description
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimidine ring, an oxadiazole ring, and an ethoxyphenyl group
Scientific Research Applications
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL has several applications in scientific research:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
The next step involves the formation of the pyrimidine ring, which can be achieved through condensation reactions involving appropriate amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 3-(4-ethoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-ethylpyrimidin-4-OL is unique due to its specific combination of structural elements, including the oxadiazole and pyrimidine rings, as well as the ethoxyphenyl group.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-5-7-13(8-6-11)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPVNUDSDYIHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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